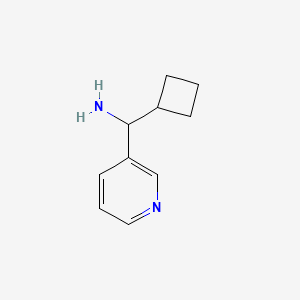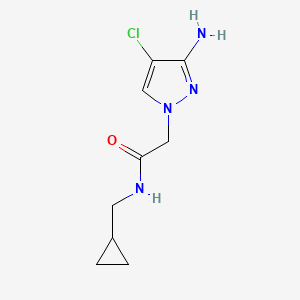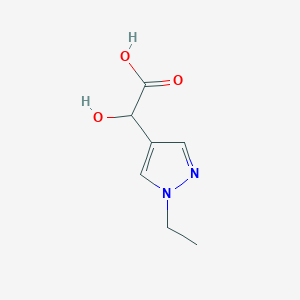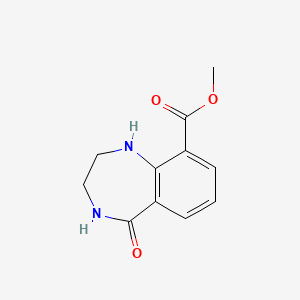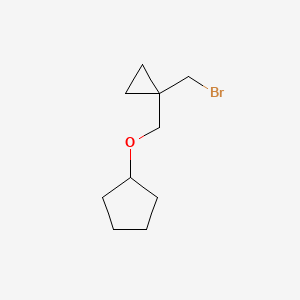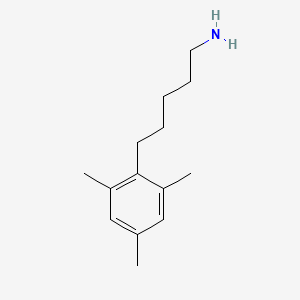![molecular formula C9H13ClN2O2 B13528501 methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride is an organic compound with the molecular formula C9H14ClN2O2 It is a derivative of ethanamine, substituted with a nitrophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride typically involves the following steps:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 4-nitroethylbenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminoethylbenzene.
Alkylation: The amine group is then alkylated with methyl iodide to form methyl[(1S)-1-(4-nitrophenyl)ethyl]amine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
Methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions. The compound may also interact with enzymes and receptors, modulating their activities and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(4-Nitrophenyl)ethanamine
- (1R)-1-(2-Nitrophenyl)ethanamine
- (S)-(+)-α-Methyl-4-nitrobenzylamine
Uniqueness
Methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride is unique due to the presence of both a nitrophenyl group and a methyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
(1S)-N-methyl-1-(4-nitrophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(10-2)8-3-5-9(6-4-8)11(12)13;/h3-7,10H,1-2H3;1H/t7-;/m0./s1 |
Clave InChI |
FIJMRIOEILNUAG-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
SMILES canónico |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
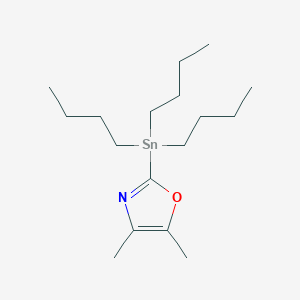
amine](/img/structure/B13528446.png)

